molecular formula C8H6S3 B13453992 [2,2'-Bithiophene]-5-thiol CAS No. 159157-32-1

[2,2'-Bithiophene]-5-thiol

Katalognummer: B13453992
CAS-Nummer: 159157-32-1
Molekulargewicht: 198.3 g/mol
InChI-Schlüssel: ABZATYIPXKNPRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,2’-Bithiophene]-5-thiol is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring [2,2’-Bithiophene]-5-thiol is characterized by two thiophene rings connected at the 2-position, with a thiol group (-SH) attached to the 5-position of one of the rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bithiophene]-5-thiol typically involves the cross-coupling of 2-halothiophenes. One common method is the Stille coupling reaction, where 2-bromothiophene is reacted with a stannylated thiophene derivative in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., argon) and a solvent such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods

Industrial production of [2,2’-Bithiophene]-5-thiol may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

[2,2’-Bithiophene]-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of [2,2’-Bithiophene]-5-thiol is primarily related to its electronic properties and ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, making it a versatile component in various chemical processes. Additionally, the conjugated system of the thiophene rings allows for efficient charge transport, which is crucial for its applications in organic electronics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2,2’-Bithiophene]-5-thiol is unique due to the presence of the thiol group, which imparts additional reactivity and functionality. This makes it a valuable building block for the synthesis of more complex molecules and materials with tailored properties .

Eigenschaften

CAS-Nummer

159157-32-1

Molekularformel

C8H6S3

Molekulargewicht

198.3 g/mol

IUPAC-Name

5-thiophen-2-ylthiophene-2-thiol

InChI

InChI=1S/C8H6S3/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5,9H

InChI-Schlüssel

ABZATYIPXKNPRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CC=C(S2)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.